2,5-diamino-6-nitro-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-diamino-6-nitro-1H-quinazolin-4-one is a nitrogen-containing heterocyclic compound belonging to the quinazoline family. Quinazoline derivatives are known for their wide range of pharmacological activities, including antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diamino-6-nitro-1H-quinazolin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,5-diamino-6-nitrobenzoic acid with formamide, followed by cyclization to form the quinazolinone core . The reaction conditions often include the use of catalysts and specific temperature and pH settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2,5-diamino-6-nitro-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, each with unique pharmacological properties. These derivatives are often screened for their biological activities, such as anticancer and antimicrobial effects .
Scientific Research Applications
2,5-diamino-6-nitro-1H-quinazolin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2,5-diamino-6-nitro-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors involved in cell signaling pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes essential for cancer cell survival and proliferation . Additionally, it may induce apoptosis through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
- 2,4-diamino-6-nitroquinazoline
- 2,5-diamino-6-chloroquinazoline
- 2,5-diamino-6-methylquinazoline
Uniqueness
2,5-diamino-6-nitro-1H-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both amino and nitro groups allows for versatile chemical modifications, making it a valuable scaffold in drug discovery .
Properties
IUPAC Name |
2,5-diamino-6-nitro-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O3/c9-6-4(13(15)16)2-1-3-5(6)7(14)12-8(10)11-3/h1-2H,9H2,(H3,10,11,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEUTCIRTZCFPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=NC2=O)N)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C2=C1NC(=NC2=O)N)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.